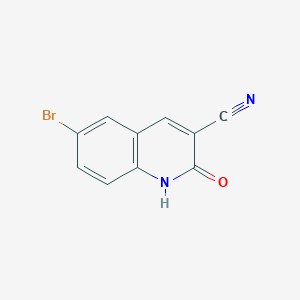

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGLDUUIMYLBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557558 | |

| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99465-03-9 | |

| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile experimental protocol

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

Introduction

This compound is a highly functionalized quinolone derivative. The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents. The specific substitutions on this molecule—a bromine atom at the 6-position, an oxo group at the 2-position (existing in tautomeric equilibrium with a hydroxyl group), and a carbonitrile at the 3-position—make it a valuable intermediate for the synthesis of more complex pharmaceutical compounds. This guide provides a comprehensive experimental protocol for its synthesis, grounded in the principles of the Friedländer annulation, and offers insights into the causality behind the procedural choices for researchers in drug discovery and organic synthesis.

Synthetic Strategy: The Friedländer Annulation

The synthesis of the target quinolone core is most effectively achieved through a modified Friedländer annulation. The classical Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or base, to form a quinoline.[1][2] For the synthesis of this compound, the strategy involves the base-catalyzed condensation of 2-Amino-5-bromobenzaldehyde (1) with Ethyl Cyanoacetate (2) .

This pathway is advantageous due to the commercial availability and relative stability of the starting materials, as well as the generally high-yielding nature of the condensation. The reaction proceeds through an initial Knoevenagel condensation, a variant of the aldol condensation, followed by an intramolecular cyclization and tautomerization to yield the stable quinolone product.[3]

Overall Reaction Scheme:

Figure 1: Overall synthetic route from 2-Amino-5-bromobenzaldehyde and Ethyl Cyanoacetate to the target compound.

Reaction Mechanism

The reaction proceeds via a two-stage mechanism under basic catalysis (e.g., using a mild base like piperidine):

-

Knoevenagel Condensation: The base abstracts an acidic α-proton from ethyl cyanoacetate (2) to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the carbonyl carbon of 2-amino-5-bromobenzaldehyde (1) . Subsequent elimination of a water molecule yields the α,β-unsaturated intermediate (3) .[3][4]

-

Intramolecular Cyclization & Tautomerization: The amino group of the intermediate (3) then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to cyclization. A subsequent tautomerization of the resulting imine to the more stable amide within the aromatic ring system affords the final product, this compound (4) .

Below is a diagram illustrating the mechanistic pathway.

Caption: Reaction mechanism flow from starting materials to the final product.

Materials and Instrumentation

| Material | Grade | Supplier Recommendation |

| 2-Amino-5-bromobenzaldehyde | >97% | Sigma-Aldrich, TCI |

| Ethyl Cyanoacetate | Reagent Grade, 98% | Sigma-Aldrich, Acros |

| Ethanol (EtOH) | Anhydrous | Standard Supplier |

| Piperidine | Reagent Grade, 99% | Standard Supplier |

| Hydrochloric Acid (HCl) | 1M Aqueous Solution | Standard Supplier |

| Diethyl Ether | ACS Grade | Standard Supplier |

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Melting point apparatus

-

Fume hood

Experimental Protocol

This protocol details the direct synthesis of the target compound from its immediate precursors. The synthesis of the starting material, 2-Amino-5-bromobenzaldehyde, is well-documented and can be achieved via the oxidation of 2-Amino-5-bromobenzyl alcohol.[5]

Step-by-Step Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-bromobenzaldehyde (2.00 g, 10.0 mmol, 1.0 equiv.).

-

Reagent Addition: Add anhydrous ethanol (30 mL) to the flask and stir the mixture to dissolve the aldehyde. To this solution, add ethyl cyanoacetate (1.24 g, 1.18 mL, 11.0 mmol, 1.1 equiv.).

-

Catalyst Introduction: Add piperidine (0.17 g, 0.2 mL, 2.0 mmol, 0.2 equiv.) to the reaction mixture using a micropipette. The use of a mild base like piperidine is crucial to facilitate the condensation without promoting unwanted side reactions.[3]

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. A yellow precipitate is expected to form within 30-60 minutes. Maintain the reflux for a total of 4 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: After 4 hours, remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Purification: Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials and piperidine.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

Introduction: The Significance of the Quinolone Scaffold

The quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its rigid, bicyclic structure provides a versatile framework for the design of therapeutic agents. The introduction of a bromine atom at the 6-position and a carbonitrile group at the 3-position, as in 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile, significantly modulates the electronic and steric properties of the molecule. This functionalization can enhance binding affinity to biological targets and influence metabolic stability, making it a valuable intermediate in the synthesis of novel drug candidates.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atomic numbering convention for the this compound ring system is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Weigh approximately 5-10 mg of the sample.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆, in a clean NMR tube. The choice of DMSO-d₆ is often preferred for quinolone structures due to their moderate polarity and the presence of an exchangeable N-H proton.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard. Further experiments like DEPT, COSY, and HSQC can be performed for unambiguous assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed in the table below. These predictions are based on the analysis of related structures, including 2-oxo-1,2-dihydroquinoline-3-carbonitrile and various 6-substituted quinolin-2-ones.[1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.0 | br s | 1H | N1-H | The amide proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the deshielding effect of the carbonyl group. |

| ~8.6 | s | 1H | H-4 | The proton at C4 is adjacent to the electron-withdrawing nitrile group and is part of a vinylogous amide system, leading to a significant downfield shift. It is expected to be a singlet. |

| ~7.9 | d | 1H | H-5 | This proton is ortho to the bromine atom and is expected to be a doublet. |

| ~7.7 | dd | 1H | H-7 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| ~7.4 | d | 1H | H-8 | This proton is coupled to H-7, appearing as a doublet. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on the known effects of bromine and nitrile substituents on the quinolone ring system.[1][3]

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~160 | C-2 | The carbonyl carbon is expected at a characteristic downfield position. |

| ~145 | C-4 | The vinylic carbon at C4 is significantly deshielded by the adjacent nitrile group. |

| ~139 | C-8a | A quaternary carbon in the aromatic ring. |

| ~135 | C-7 | Aromatic CH carbon. |

| ~130 | C-5 | Aromatic CH carbon, deshielded by the adjacent bromine. |

| ~122 | C-4a | A quaternary carbon in the aromatic ring. |

| ~118 | C-8 | Aromatic CH carbon. |

| ~116 | C-6 | The carbon bearing the bromine atom. |

| ~115 | C≡N | The nitrile carbon has a characteristic chemical shift in this region. |

| ~105 | C-3 | The carbon bearing the nitrile group is expected to be significantly upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

The predicted key IR absorption bands for this compound are summarized below, based on characteristic group frequencies for similar molecules.[1][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100-2900 | Medium, Broad | N-H stretch | Amide |

| ~2230 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1660 | Strong | C=O stretch | Amide (Lactam) |

| ~1600 | Medium | C=C stretch | Aromatic Ring |

| ~820 | Strong | C-H out-of-plane bend | Aromatic Ring |

| ~600 | Medium | C-Br stretch | Aryl Halide |

The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The strong absorption around 1660 cm⁻¹ is characteristic of the carbonyl group in the 2-quinolone ring system. The broad N-H stretch is typical for amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions. A critical feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio), resulting in pairs of peaks (M and M+2) for all bromine-containing fragments.[7]

Molecular Ion: The molecular formula is C₁₀H₅BrN₂O. The nominal molecular weight is 248 g/mol for the ⁷⁹Br isotope and 250 g/mol for the ⁸¹Br isotope. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 248 and 250.

Predicted Fragmentation Pathways:

Sources

- 1. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | MDPI [mdpi.com]

- 2. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | C10H6N2O | CID 2764577 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystallography of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile: A Predictive and Comparative Analysis

Abstract

This technical guide provides a comprehensive exploration of the crystallographic characteristics of 6-bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile. In the absence of a publicly available crystal structure for this specific compound, this document leverages established crystallographic data from closely related bromo-substituted quinoline derivatives to offer a predictive analysis of its solid-state architecture. We present a plausible synthetic route and a detailed experimental protocol for crystallization, grounded in established methodologies for similar molecular scaffolds. Through a comparative analysis of known structures, we elucidate the likely intermolecular interactions, such as hydrogen bonding, π–π stacking, and halogen bonds, that govern the crystal packing of the title compound. This guide is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, providing both a practical framework for experimental investigation and a robust theoretical foundation for understanding the solid-state properties of this and related quinolinone systems.

Introduction: The Significance of the Quinolinone Scaffold

The quinoline and quinolinone ring systems are privileged structures in medicinal chemistry and materials science, forming the core of numerous synthetic and natural products with a wide array of biological activities and functional properties.[1][2][3] The introduction of a bromine atom and a cyano group at specific positions, as in this compound, can significantly modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions. These modifications are crucial for tuning drug-receptor binding, influencing pharmacokinetic profiles, and engineering desired solid-state properties in functional materials.

A thorough understanding of the three-dimensional arrangement of molecules in the crystalline state is paramount for rational drug design and materials engineering. Crystal structure analysis provides invaluable insights into molecular conformation, packing efficiency, and the specific non-covalent interactions that dictate the stability and physical properties of a solid. While the crystal structure of this compound has not been reported in the public domain, this guide will construct a detailed predictive model based on the crystallographic principles observed in analogous structures.

Synthesis and Crystallization: A Practical Workflow

The synthesis of this compound can be approached through established synthetic routes for quinolinone derivatives. A plausible synthetic pathway, adapted from known procedures for related compounds, is outlined below.[4][5]

Proposed Synthetic Pathway

A logical synthetic approach would involve the cyclization of a suitably substituted aniline precursor. The following diagram illustrates a potential reaction scheme.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Synthesis and Crystallization

This protocol is a guideline and may require optimization.

Step 1: Synthesis of the Intermediate Enamine

-

In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in ethanol.

-

Add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to the Quinolinone Core

-

Add the purified enamine to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization is often accompanied by a color change.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Crystallization

-

Solvent Selection: The choice of solvent is critical for obtaining high-quality single crystals. A solvent screen should be performed using a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

-

Slow Evaporation: Dissolve the purified product in a suitable solvent or solvent mixture at a slightly elevated temperature to achieve saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or a controlled cooling apparatus.

Predicted Crystal Structure and Intermolecular Interactions: A Comparative Analysis

While the specific crystal structure of this compound is unknown, we can infer its likely solid-state behavior by examining the crystal structures of related bromo-substituted quinolines and quinolinones.

Key Intermolecular Interactions in Related Structures

The following table summarizes key intermolecular interactions observed in the crystal structures of similar compounds, which are anticipated to be present in the title compound.

| Interaction Type | Observed in Related Structures | Predicted Role in this compound |

| N-H···O Hydrogen Bonding | Dimers and chains formed via N-H of the quinolinone and the carbonyl oxygen. | The primary interaction driving the formation of robust supramolecular synthons. |

| π–π Stacking | Offset stacking between the aromatic rings of adjacent quinoline systems.[6] | Significant contribution to the overall packing stability, with interplanar distances typically in the range of 3.3-3.8 Å. |

| C-H···N and C-H···O Interactions | Weaker hydrogen bonds involving aromatic C-H donors and the nitrile nitrogen or carbonyl oxygen acceptors. | Directional interactions that contribute to the fine-tuning of the crystal packing. |

| Br···Br Halogen Bonding | Short Br···Br contacts, often with Type I or Type II geometries.[6] | Can play a significant role in directing the crystal packing, particularly in the absence of strong hydrogen bond acceptors. |

| Br···N/O Halogen Bonding | Interaction between the electrophilic region of the bromine atom and the nitrile nitrogen or carbonyl oxygen. | A potential competing or complementary interaction to hydrogen bonding. |

Predicted Supramolecular Assembly

Based on the prevalence of N-H···O hydrogen bonding in related 2-oxo-quinoline structures, it is highly probable that this compound will form centrosymmetric dimers or one-dimensional chains through this interaction. The presence of the cyano group introduces an additional hydrogen bond acceptor and a potential participant in halogen bonding. The interplay between N-H···O hydrogen bonds, π–π stacking, and potential Br···N or Br···O halogen bonds will ultimately determine the final crystal packing.

The following diagram illustrates a plausible hydrogen-bonding motif.

Caption: Predicted N-H···O hydrogen-bonded dimer motif.

X-ray Crystallographic Analysis: A Standard Protocol

Should single crystals of sufficient quality be obtained, the following standard procedure for X-ray diffraction analysis would be employed.

Step 1: Crystal Mounting and Data Collection

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

The data collection strategy is optimized to ensure high completeness and redundancy.

Step 2: Structure Solution and Refinement

-

The collected data is processed, including integration of the reflection intensities and absorption correction.

-

The crystal structure is solved using direct methods or dual-space recycling methods.

-

The structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Representative Crystallographic Data Table

The following table presents a hypothetical set of crystallographic data for the title compound, based on typical values for organic molecules of this size and nature.

| Parameter | Predicted Value |

| Chemical formula | C₁₀H₅BrN₂O |

| Formula weight | 249.07 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~ 8-12 |

| b (Å) | ~ 5-9 |

| c (Å) | ~ 15-20 |

| β (°) | ~ 95-105 |

| Volume (ų) | ~ 1200-1600 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~ 1.7-1.9 |

| R-factor (R1) | < 0.05 |

| wR2 (all data) | < 0.15 |

Conclusion and Future Outlook

This technical guide has provided a comprehensive, albeit predictive, overview of the crystallography of this compound. By drawing upon established synthetic methods and the known crystal structures of analogous compounds, we have constructed a robust framework for the experimental investigation of this molecule. The anticipated prevalence of strong N-H···O hydrogen bonding, coupled with π–π stacking and potential halogen bonding, suggests a rich and complex solid-state chemistry.

The experimental determination of the crystal structure of the title compound would be a valuable contribution to the field. It would allow for a direct validation of the predictions made in this guide and provide deeper insights into the subtle interplay of non-covalent interactions in this important class of heterocyclic compounds. Such knowledge is crucial for the continued development of novel pharmaceuticals and functional materials based on the versatile quinolinone scaffold.

References

-

ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2016). 7-Bromoquinolin-8-ol. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). How Substitution Combines with Non-Covalent Interactions to Modulate 1,4-Naphthoquinone and Its Derivatives Molecular Features—Multifactor Studies. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 6,8-Dibromoquinoline. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Retrieved January 17, 2026, from [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved January 17, 2026, from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved January 17, 2026, from [Link]

-

International Journal of Case Reports and Trials. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Retrieved January 17, 2026, from [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. download.atlantis-press.com [download.atlantis-press.com]

- 5. mediresonline.org [mediresonline.org]

- 6. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. The strategic incorporation of various functional groups onto this privileged core allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile , a molecule of significant interest for its potential applications in drug discovery and development. The presence of a bromine atom at the 6-position, a reactive nitrile group at the 3-position, and the inherent 2-oxo-quinoline core bestows upon this molecule a unique combination of chemical properties and potential for further chemical modification.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, and a discussion of its potential reactivity and biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel quinolone-based therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the quinolin-2(1H)-one ring system. This core is characterized by a fused benzene and pyridinone ring. The molecule's key features include a bromine substituent at the C6 position of the benzene ring and a nitrile group at the C3 position of the pyridinone ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrN₂O | [2] |

| Molecular Weight | 249.07 g/mol | [2] |

| Melting Point | Not explicitly reported; expected to be a high-melting solid. | General observation for similar structures |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | Inferred from related compounds |

| Appearance | Expected to be a crystalline solid. | General observation for similar structures |

The electronic properties of the molecule are significantly influenced by its substituents. The bromine atom, an electron-withdrawing group, and the strongly electron-withdrawing nitrile group both decrease the electron density of the aromatic system. This electronic modulation plays a crucial role in the molecule's reactivity and its potential interactions with biological targets.

Synthesis and Reactivity

The synthesis of this compound can be approached through established methodologies for the construction of the 2-oxo-quinoline core, followed by or incorporating the introduction of the bromo and nitrile functionalities. A common and effective strategy involves the condensation of a substituted aniline with a suitable three-carbon component.

A plausible synthetic route, adapted from known procedures for similar quinolones, is the reaction of 2-amino-5-bromobenzaldehyde with a malonic acid derivative, such as malononitrile or ethyl cyanoacetate, under basic or acidic conditions.

Conceptual Synthetic Protocol:

Step 1: Condensation Reaction

A mixture of 2-amino-5-bromobenzaldehyde and malononitrile in a suitable solvent, such as ethanol or acetic acid, is heated in the presence of a catalytic amount of a base like piperidine or a Lewis acid. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-oxo-quinoline ring system.

Caption: Conceptual synthetic workflow for this compound.

Reactivity Insights:

The reactivity of this compound is dictated by the interplay of its functional groups.

-

Electrophilic Aromatic Substitution: The quinolone ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl and nitrile groups. However, the benzene portion of the ring system can still undergo electrophilic attack, with the directing effects of the bromine atom and the fused pyridinone ring influencing the position of substitution[3].

-

Nucleophilic Aromatic Substitution: The bromine atom at the 6-position can be a target for nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles under forcing conditions. This allows for the introduction of a variety of substituents at this position, further diversifying the chemical space of this scaffold[4].

-

Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions, providing a versatile handle for further chemical modifications[5].

-

N-Alkylation/Arylation: The nitrogen atom of the pyridinone ring can be alkylated or arylated, offering another point for structural diversification[1].

Spectral Analysis

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at the 4-position of the quinolone ring is anticipated to appear as a downfield singlet due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nitrile group. The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. The chemical shifts will be influenced by the electronic effects of the bromine atom and the fused pyridinone ring[6][7].

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbonyl carbon (C2) and the nitrile carbon (C3) are expected to resonate at characteristic downfield positions. The carbon bearing the bromine atom (C6) will also have a distinct chemical shift. The remaining aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the substituents[8].

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A sharp, intense peak is expected in the range of 2220-2260 cm⁻¹ for the nitrile (C≡N) stretching vibration. A strong absorption band for the amide carbonyl (C=O) stretch of the 2-oxo-quinoline core will be observed around 1650-1680 cm⁻¹. The N-H stretching vibration of the amide will appear as a broad band in the region of 3200-3400 cm⁻¹[9].

Mass Spectrometry:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (249.07 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) will be observed for the molecular ion and any bromine-containing fragments, confirming the presence of bromine in the molecule[10][11].

Applications in Drug Discovery and Development

The 2-oxo-quinoline core is a well-established pharmacophore with a broad spectrum of biological activities. The incorporation of a bromine atom and a nitrile group in this compound suggests several potential avenues for its application in drug discovery.

-

Anticancer Activity: Many quinolone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, receptor tyrosine kinases, and cell cycle progression. The specific substitution pattern of the title compound makes it an interesting candidate for screening against various cancer cell lines.

-

Antimicrobial Agents: The quinolone scaffold is famously associated with antibacterial agents. While the classic fluoroquinolones have a different substitution pattern, the inherent antibacterial potential of the quinolone core warrants investigation for this compound[1].

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a reactive "warhead" in the design of enzyme inhibitors. This functionality, combined with the quinolone scaffold, could be exploited to target a range of enzymes implicated in disease[5].

The bromine atom serves not only to modulate the electronic properties and lipophilicity of the molecule but also provides a convenient handle for further chemical modification through cross-coupling reactions, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a synthetically accessible and chemically versatile molecule with significant potential in the field of medicinal chemistry. Its unique combination of a privileged quinolone scaffold and reactive functional groups makes it an attractive starting point for the development of novel therapeutic agents. The insights into its synthesis, reactivity, and predicted spectral properties provided in this guide are intended to facilitate further research and unlock the full potential of this promising compound in drug discovery endeavors.

References

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- PubChem. (n.d.). 6-bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile.

- ChemRxiv. (n.d.).

- BenchChem. (2025). Navigating the Bioactivity of Quinolone Scaffolds: An Insight into 3-Acetyl-6-bromoquinolin-4(1H)-one Analogs. BenchChem.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.

- PubChem. (n.d.). 6-bromo-3-hydroxy-4-oxo-1H-pyridine-2-carbonitrile.

- MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.

- NIST. (n.d.). 6-Bromoquinaldine. NIST WebBook.

- Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses.

- ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner.

- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.

- ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.

- SpectraBase. (n.d.). 6-Bromo-3-(2'-hydroxyethyl)quinolin-2(1H)-one. SpectraBase.

- Sigma-Aldrich. (n.d.). 6-Bromo-2-pyridinecarbonitrile 97%. Sigma-Aldrich.

- Organic Syntheses. (n.d.). 3-OXOCYCLOHEX-1-ENECARBONITRILE. Organic Syntheses.

- NIH. (n.d.). 6,8-Dibromoquinoline.

- The Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry.

- ChemicalBook. (2025). 6-BROMO-2(1H)-QUINOLONE. ChemicalBook.

- Journal of the Chemical Society (Resumed). (n.d.). Electrophilic substitution. Part IX. The anomalous nitrations of quinoline. Royal Society of Chemistry.

- ResearchGate. (2025). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.

- NIH. (n.d.). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo.

- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

- NIH. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation.

- NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- University of Bristol. (n.d.). Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Bristol.

- Organic Syntheses. (n.d.). 1,1-DIBROMO-2,2-DIPHENYLCYCLOPROPANE. Organic Syntheses.

- ChemBK. (2024). 6-Bromo-2-pyridinecarbonitrile. ChemBK.

- NIH. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.

- MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.

- Worldwidejournals.com. (n.d.). Electron Impact Ionization Mass Spectra of 3 - Substituted-6, 8 – Dibromo Coumarins. Worldwidejournals.com.

Sources

- 1. mdpi.com [mdpi.com]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. 182. Electrophilic substitution. Part IX. The anomalous nitrations of quinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tsijournals.com [tsijournals.com]

- 9. chembk.com [chembk.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Derivatization of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Hub for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold in Modern Drug Discovery

The 2-oxo-1,2-dihydroquinoline, commonly known as a quinolinone, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets. The incorporation of a bromine atom at the C6 position and a nitrile group at the C3 position, as seen in 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile, creates a versatile platform for chemical exploration. This molecule is endowed with multiple reactive sites, allowing for a systematic and diverse derivatization to generate libraries of novel compounds for biological screening. The quinolinone core itself is present in several FDA-approved drugs, highlighting its therapeutic potential.[1] This guide will provide a comprehensive overview of the reactivity of this key intermediate, focusing on the strategic manipulation of its functional groups to access a broad chemical space for drug discovery and development.

Molecular Structure and Physicochemical Properties

6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile possesses a unique electronic and steric profile that dictates its reactivity. The electron-withdrawing nature of the carbonyl group, the nitrile moiety, and the bromine atom influences the aromaticity and reactivity of the quinolinone ring system.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrN₂O | - |

| Molecular Weight | 250.07 g/mol | - |

| Appearance | Off-white to pale yellow solid | - |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol | - |

Note: Experimental data for the parent compound is not widely published. Properties are predicted based on analogous structures.

Synthesis of the Core Scaffold

A plausible synthetic route commences with the Knoevenagel condensation of 2-amino-5-bromobenzaldehyde with ethyl cyanoacetate, followed by a thermally induced cyclization.

Proposed Synthetic Protocol:

Step 1: Knoevenagel Condensation

-

To a solution of 2-amino-5-bromobenzaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the intermediate ethyl 2-cyano-3-(2-amino-5-bromophenyl)acrylate.

Step 2: Thermal Cyclization

-

Heat the intermediate from Step 1 in a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250 °C for 30-60 minutes.

-

Monitor the cyclization by TLC.

-

After cooling, dilute the mixture with hexane to precipitate the crude product.

-

Collect the solid by filtration, wash with hexane, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Reactivity at the C6-Bromo Position: A Gateway to Diverse Scaffolds

The bromine atom at the C6 position is a key handle for introducing molecular diversity through a variety of cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[2][3]

The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester.[2][4] This reaction is highly versatile and tolerates a wide range of functional groups.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, commonly a mixture of dioxane and water or toluene and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 6-aryl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivative.

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | 80-110 °C |

| Typical Yield | 70-95% (based on analogous systems) |

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne.[5][6] This reaction is typically co-catalyzed by palladium and copper(I) salts.[5][6]

Representative Protocol for Sonogashira Coupling:

-

Combine 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like THF or DMF.

-

Degas the mixture by bubbling with an inert gas.

-

Add the terminal alkyne (1.2-1.5 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.[5]

-

Concentrate the filtrate and purify the crude product by column chromatography to afford the 6-alkynyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.[5]

The Buchwald-Hartwig amination allows for the synthesis of N-aryl derivatives by coupling the aryl bromide with a primary or secondary amine. This reaction requires a palladium catalyst and a strong, non-nucleophilic base.

Representative Protocol for Buchwald-Hartwig Amination:

-

In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).

-

Add the desired amine (1.2-1.5 eq) and an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the mixture to 80-110 °C and stir until the reaction is complete.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinolinone ring, further activated by the nitrile group, can facilitate nucleophilic aromatic substitution (SNAr) at the C6 position, particularly with strong nucleophiles.[7][8][9] This reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[9]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Potential SNAr Reactions:

-

Thiolation: Reaction with sodium thiomethoxide (NaSMe) or other thiolates to introduce sulfur-containing moieties.

-

Alkoxylation: Displacement with sodium methoxide (NaOMe) or other alkoxides, although this may require forcing conditions.

-

Amination: Reaction with potent nitrogen nucleophiles like ammonia or hydrazine under high temperature and pressure.

Experimental Considerations for SNAr:

-

Nucleophile Strength: A strong nucleophile is generally required.

-

Solvent: Polar aprotic solvents like DMF or DMSO are typically used to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Reactivity of the C3-Nitrile Group: A Versatile Functional Handle

The nitrile group at the C3 position is a versatile functional group that can be transformed into a variety of other functionalities.

Hydrolysis to Carboxylic Acid or Amide

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide.[10][11][12] The reaction outcome can often be controlled by the reaction conditions.

-

Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid, such as concentrated sulfuric or hydrochloric acid, typically leads to the formation of the carboxylic acid.[11][13] The reaction proceeds through an intermediate amide, which is further hydrolyzed under the reaction conditions.

-

Basic Hydrolysis: Treatment with a strong aqueous base, like sodium hydroxide, followed by an acidic workup, also yields the carboxylic acid.[12] Careful control of the reaction conditions (e.g., temperature and reaction time) can sometimes allow for the isolation of the intermediate amide.

A study on the closely related 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile showed that treatment with concentrated sulfuric acid at 100 °C yielded a mixture of the corresponding amide and carboxylic acid.[13] Conversely, reaction with NaOH in refluxing ethanol/water led to ring cleavage.[13] This highlights the importance of carefully selecting hydrolysis conditions to achieve the desired outcome without unwanted side reactions.

Representative Protocol for Acidic Hydrolysis:

-

Suspend 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile in concentrated sulfuric acid.

-

Heat the mixture to 80-100 °C and stir for several hours.

-

Monitor the reaction by TLC.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Reduction to Aminomethyl or Formyl Group

The nitrile group can be reduced to a primary amine or an aldehyde.

-

Reduction to Amine: Catalytic hydrogenation (e.g., using H₂ and a catalyst like Raney Nickel or Pd/C) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary aminomethyl group.

-

Reduction to Aldehyde: Partial reduction to the aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous workup.

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form tetrazoles. This transformation is particularly valuable in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

Protocol for Tetrazole Formation:

-

Dissolve 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃) and an activating agent such as ammonium chloride (NH₄Cl) or triethylammonium chloride.

-

Heat the reaction mixture to 100-120 °C for several hours.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the tetrazole product.

-

Collect the solid by filtration, wash with water, and dry.

Reactivity at the N1-H Position: Modulating Physicochemical Properties

The amide N-H proton of the 2-oxo-quinoline ring is acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation reactions. These modifications can significantly impact the molecule's physicochemical properties, such as solubility and lipophilicity.

N-Alkylation

Alkylation of the nitrogen atom can be achieved by treating the quinolinone with a base followed by an alkylating agent. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation, although N-alkylation is often favored for 2-quinolones.[14]

Representative Protocol for N-Alkylation:

-

Suspend 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile in a polar aprotic solvent such as DMF.

-

Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and stir at room temperature until deprotonation is complete.

-

Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) and continue stirring at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase, and purify the product by column chromatography.

N-Acylation

Acylation of the nitrogen can be accomplished using acyl chlorides or anhydrides in the presence of a base. This introduces an acyl group, which can serve as a protecting group or a point for further functionalization.

Conclusion

6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a highly versatile and strategically important building block in the design and synthesis of novel compounds for drug discovery. Its three main points of reactivity—the C6-bromo position, the C3-nitrile group, and the N1-H position—provide a rich platform for a multitude of chemical transformations. The ability to perform selective modifications at each of these sites allows for the systematic exploration of the surrounding chemical space, enabling the fine-tuning of molecular properties to optimize biological activity, selectivity, and pharmacokinetic profiles. A thorough understanding of the reactivity of this scaffold is essential for medicinal chemists seeking to leverage its potential in the development of next-generation therapeutics.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

- Çelik, Í., Ökten, S., Ersanlı, C. C., Akkurt, M., & Çakmak, O. (2016). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.

- Valente, S., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14338-14476.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.

- Mendes, A., et al. (2017). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 22(9), 1425.

-

Ökten, S., & Tutar, A. (2016). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. Retrieved from [Link]

- Oh, D., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3536-3545.

- Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378.

- Havelková, M., Dvořák, D., & Hocek, M. (2001).

- Clark, J. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

- Mendes, A., et al. (2017). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 22(9), 1425.

- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Ikonnikov, M. Y., et al. (2022). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. Molecules, 27(23), 8345.

- Gomaa, M. A.-M., & Ali, A. A.-S. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2020(2), M1127.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

- Le, T., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-cyanopyridines. European Journal of Organic Chemistry, 2021(24), 3465-3469.

- Basafa, S., Davoodnia, A., Beyramabadi, S. A., & Pordel, M. (2021). A Probe into Hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Chemical Methodologies, 5(2), 145-153.

- Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Mini-Reviews in Organic Chemistry, 18(2), 147-160.

- Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.

- The Organic Chemistry Tutor. (2021, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.

- LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Sabt, A. (2015). 2,4-cycloaddition reactions: Preparation and cytotoxicity of novel quinoline and pyrrolo [3,4-f] quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 133-138.

- Mphahlele, M. J., & Maluleka, M. M. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron, 71(37), 6483-6493.

- Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378.

- LibreTexts. (2021, August 2). 16.

- LibreTexts. (2021, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.

- The Organic Chemistry Tutor. (2017, January 14).

- LibreTexts. (2021, August 5). Sonogashira Coupling. Chemistry LibreTexts.

-

Yuan, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][15]naphthyrin-5(6H)-one. Tetrahedron, 72(4), 510-515.

- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Retrieved from [Link]

- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.

- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.

-

Ökten, S., & Tutar, A. (2016). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... ResearchGate. Retrieved from [Link]

- Rostom, S. A. F., et al. (2011). 4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2469.

Sources

- 1. download.atlantis-press.com [download.atlantis-press.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-O-Methylhonokiol: A Promising Neolignan for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-O-Methylhonokiol, a bioactive neolignan with significant therapeutic potential. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the properties, mechanisms of action, and applications of this promising natural compound.

It is important to clarify a potential point of confusion regarding the Chemical Abstracts Service (CAS) number. While the query specified CAS number 99465-03-9, extensive database searches indicate that this number correctly identifies 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile, a quinoline derivative. The compound that aligns with the likely interest in a bioactive agent for drug development is 4-O-Methylhonokiol, which is correctly identified by CAS number 68592-15-4 . This guide will focus exclusively on 4-O-Methylhonokiol.

4-O-Methylhonokiol is a derivative of honokiol, a lignan isolated from the bark, seed cones, and leaves of trees belonging to the genus Magnolia.[1] It is a major bioactive constituent of Magnolia officinalis stem bark and has been the subject of extensive research due to its diverse pharmacological activities.[2] This guide will delve into its chemical and physical properties, explore its multifaceted pharmacology and mechanisms of action, provide insights into its applications in research and drug development, and offer practical information on its synthesis, handling, and suppliers.

Chemical and Physical Properties

4-O-Methylhonokiol is a biphenolic neolignan with a molecular structure that contributes to its ability to interact with various biological targets.[3] Its physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 68592-15-4 | [4] |

| IUPAC Name | 2-(4-Methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | [5] |

| Synonyms | 3,5′-Diallyl-2′-hydroxy-4-methoxybiphenyl, 4-O-methyl honokiol | [2] |

| Molecular Formula | C₁₉H₂₀O₂ | [4] |

| Molecular Weight | 280.36 g/mol | [6] |

| Appearance | Clear/yellow oil or colorless to yellow solid | [2] |

| Solubility | Soluble in DMSO (80 mg/mL), ethanol, and other organic solvents. Sparingly soluble in aqueous buffers. | [3][7] |

| Storage | Store at 4°C for short term, -20°C for long term (pure form for up to 3 years). | [2][7][8] |

Pharmacology and Mechanism of Action

4-O-Methylhonokiol exhibits a broad spectrum of pharmacological activities, making it a compelling candidate for therapeutic development in various disease areas. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in inflammation, cancer, and neurodegeneration.

Anti-inflammatory Activity

A significant body of research highlights the potent anti-inflammatory properties of 4-O-Methylhonokiol. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[6] This effect is largely attributed to its ability to suppress the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of inflammatory genes.[9] 4-O-Methylhonokiol inhibits the translocation of NF-κB subunits p50 and p65 into the nucleus, thereby downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

Anticancer Properties

4-O-Methylhonokiol has demonstrated promising anticancer activity in various cancer cell lines. Its mechanisms of action in cancer include the induction of apoptosis (programmed cell death) and the inhibition of cell survival pathways.[5] A key target in its anticancer effects is the PI3K/Akt signaling pathway, which is often dysregulated in cancer and promotes cell proliferation and survival.[2][5] By inhibiting the PI3K/Akt pathway, 4-O-Methylhonokiol can trigger the intrinsic apoptosis pathway in cancer cells.[5][10]

Figure 1: Inhibition of the PI3K/Akt signaling pathway by 4-O-Methylhonokiol.

Neuroprotective Effects

4-O-Methylhonokiol has shown significant potential in the context of neurodegenerative diseases. It can readily cross the blood-brain barrier, a critical feature for a neuroprotective agent.[4] Its neuroprotective effects are mediated through multiple mechanisms, including the reduction of oxidative damage and the inactivation of astrocytes.[4][10] Furthermore, it acts as a ligand for the cannabinoid 2 (CB2) receptor, which is involved in modulating neuroinflammation.[4]

Anxiolytic and Other Activities

Research has also indicated that 4-O-Methylhonokiol possesses anxiolytic-like effects. These effects are thought to be mediated by the enhancement of GABAergic transmission and an increase in chloride influx in neuronal cells. Other reported biological activities include antithrombotic, antimicrobial, and anti-HIV properties.[2]

Applications in Research and Drug Development

The diverse pharmacological profile of 4-O-Methylhonokiol makes it a valuable tool for a wide range of research applications and a promising lead compound for drug development.

Preclinical Research Models

4-O-Methylhonokiol has been utilized in various preclinical models to investigate its therapeutic potential. For instance, in high-fat-diet-induced obese mice, it was shown to prevent obesity and insulin resistance and restore impaired cardiac insulin signaling.[2] In models of Alzheimer's disease, it has been shown to attenuate memory impairment.[10]

Experimental Protocols

Objective: To determine the effect of 4-O-Methylhonokiol on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 4-O-Methylhonokiol (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only treated control.

Figure 2: Workflow for in vitro anti-inflammatory activity assessment.

Synthesis

While 4-O-Methylhonokiol is a naturally occurring compound, synthetic routes have been developed to ensure a consistent and scalable supply for research and development. A concise, protecting-group-free synthesis has been reported, with the key step involving the construction of the biaryl bond through a 1,2-addition of an aryl Grignard reagent to a dienone followed by rearrangement.[11] Other synthetic strategies include the use of Suzuki-Miyaura cross-coupling reactions.

Suppliers

4-O-Methylhonokiol is available from several chemical suppliers that specialize in research chemicals and natural products. When sourcing this compound, it is crucial to consider purity and the availability of analytical data.

| Supplier | Purity | Available Quantities |

| LKT Laboratories | ≥98% | 5 mg, 10 mg, 25 mg, 100 mg |

| Cayman Chemical | ≥95% | Solution in ethanol |

| TargetMol | Not specified | Research quantities |

| MedChemExpress | Analytical Standard | Research quantities |

| MySkinRecipes | 98% | 5mg, 10mg |

Conclusion

4-O-Methylhonokiol is a neolignan with a remarkable range of pharmacological activities that position it as a highly promising candidate for drug discovery and development. Its potent anti-inflammatory, anticancer, and neuroprotective effects, coupled with its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt, underscore its therapeutic potential. This technical guide has provided a comprehensive overview of its properties, mechanisms, and applications to aid researchers and drug development professionals in their exploration of this exciting natural compound. Further investigation into its clinical efficacy and safety is warranted to fully realize its potential as a novel therapeutic agent.

References

-

LKT Labs. 4-O-Methylhonokiol.

-

Wikipedia. 4-O-Methylhonokiol.

-

Chan, E. W. C. (2022). 4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties. Journal of Applied Pharmaceutical Science, 12(06), 023-029.

-

Cayman Chemical. 4'-O-Methylhonokiol Product Information.

-

ResearchGate. 4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties.

-

MedChemExpress. 4-O-Methyl honokiol Product Data Sheet.

-

Bibliomed. 4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties.

-

ChemBK. CAS 68592-15-4.

-

Oh, J. H., Kang, L. L., Ban, J. O., Kim, Y. H., Kim, K. H., Han, S. B., & Hong, J. T. (2009). Anti-inflammatory effect of 4-O-methylhonokiol, a novel compound isolated from Magnolia officinalis through inhibition of NF-kappaB. Chemico-biological interactions, 180(3), 506–514.

-

TargetMol. 4-O-Methyl honokiol.

-

Zhang, Z., Chen, J., Zhou, S., Wang, S., Cai, X., Conklin, D. J., Kim, K. S., Kim, K. H., Tan, Y., Zheng, Y., Kim, Y. H., & Cai, L. (2015). Magnolia Bioactive Constituent 4-O-Methylhonokiol Prevents the Impairment of Cardiac Insulin Signaling and the Cardiac Pathogenesis in High-Fat Diet-Induced Obese Mice. International journal of biological sciences, 11(8), 879–891.

-

ResearchGate. A concise synthesis of 4′- O-methyl honokiol.

-

Wikipedia. Honokiol.

-

CymitQuimica. CAS 68592-15-4: 4-Methoxyhonokiol.

-

Fisher Scientific. Lkt Laboratories 4-O-Methylhonokiol.

-

ResearchGate. Overview of the Pharmacological Features of Honokiol.

-

Hyun, S., Kim, M. S., Song, Y. S., Bak, Y., Ham, S. Y., Lee, D. H., Hong, J., & Yoon, D. Y. (2015). Peroxisome proliferator-activated receptor-gamma agonist 4-O-methylhonokiol induces apoptosis by triggering the intrinsic apoptosis pathway and inhibiting the PI3K/Akt survival pathway in SiHa human cervical cancer cells. Journal of microbiology and biotechnology, 25(3), 334–342.

-

Cayman Chemical. 4'-O-Methylhonokiol.

-

MedChemExpress. 4-O-Methyl honokiol (Standard).

-

Hanes, M. A., O'Brien, R., Pinelli, C., Johnson, A. J., & Lee, W. T. (2014). Honokiol mediated inhibition of PI3K/mTOR pathway: a potential strategy to overcome immunoresistance in glioma, breast and prostate carcinoma without impacting T cell function. Journal for immunotherapy of cancer, 2(Suppl 3), P244.

-

Alex, A., Leong, S. W., & Chellian, J. (2022). Neuropharmacological potential of honokiol and its derivatives from Chinese herb Magnolia species: understandings from therapeutic viewpoint. Phytomedicine plus, 2(3), 100301.

-

Park, J., Lee, J., Jung, H., Kim, H., Kim, T., Kim, S. Y., Lee, J., Hong, S., Park, R. W., & Choi, Y. (2008). Anti-inflammatory effect of honokiol is mediated by PI3K/Akt pathway suppression. Acta pharmacologica Sinica, 29(1), 131–142.

-

PubChem. 4-Methoxyhonokiol.

-

Biomol. 4-O-Methylhonokiol LKT Laboratories, Inc.

-

MySkinRecipes. 4-O-Methyl honokiol.

-

Li, Y., Li, S., Li, J., Wang, Y., Zhang, Y., & Li, Y. (2023). Semisynthesis and anti-cancer properties of novel honokiol derivatives in human nasopharyngeal carcinoma CNE-2Z cells. RSC advances, 13(36), 25301–25310.

Sources

- 1. Honokiol - Wikipedia [en.wikipedia.org]

- 2. 4-O-Methylhonokiol - LKT Labs [lktlabs.com]

- 3. CAS 68592-15-4: 4-Methoxyhonokiol | CymitQuimica [cymitquimica.com]

- 4. 4-O-Methylhonokiol - Wikipedia [en.wikipedia.org]

- 5. japsonline.com [japsonline.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 4-O-Methyl honokiol | PPARγ agonist | Huperzia | TargetMol [targetmol.com]

- 8. chembk.com [chembk.com]

- 9. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

The Lynchpin of Kinase Inhibitor Scaffolds: A Technical Guide to 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile as a Pivotal Intermediate in Drug Discovery

Foreword: The Strategic Value of the 2-Oxoquinoline Core